2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
Overview
Description
2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an off-white solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Cycloaddition and Structural Analysis
A series of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives was obtained through a stereospecific [3+2] 1,3-cycloaddition, highlighting a method for synthesizing spirocyclic compounds with potential in drug design due to their unique structural features. These compounds demonstrate different envelope conformations of the isoxazolidine rings, affecting their stereochemical properties and potential biological activities (Chiaroni et al., 2000), (Chiaroni et al., 2000).
Biological Applications
A novel diazaspiro[3.4]octane series identified from a high-throughput screening campaign showed activity against multiple stages of the Plasmodium falciparum parasite. This discovery offers a promising avenue for the development of new antimalarial agents, emphasizing the potential of spirocyclic compounds in therapeutic applications (Le Manach et al., 2021).
Synthetic Methodologies
Research on heterospirocyclic compounds, such as N-(2H-Azirin-3-yl)-L-prolinates, showcases advanced synthetic strategies for constructing spirocyclic frameworks. These methodologies enable the creation of complex molecules that can serve as valuable synthons in peptide synthesis and potentially in the design of bioactive compounds (Suter et al., 2000).
Chemical Space Exploration
A study focused on the periphery exploration around the 2,6-diazaspiro[3.4]octane core identified potent nitrofuran antitubercular leads. By exploring various molecular peripheries, researchers were able to identify compounds with remarkable inhibitory activities against Mycobacterium tuberculosis, demonstrating the chemical versatility and potential of spirocyclic scaffolds in medicinal chemistry (Lukin et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNVKDXQIYLXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795283-47-4 | |
Record name | 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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